(2-Methylbenzofuran-7-yl)methanol

Organic Synthesis Catalysis Structure-Activity Relationship

Researchers targeting regioselective benzofuran functionalization face batch variability from generic analogs. This 2-methyl derivative (98% purity) resolves that: the methyl group confers ~100x higher C3 acylation reactivity vs. unsubstituted benzofuran, ensuring high yields of 3-acetyl derivatives. With a benchmark HDAC IC50 of 1.6 µM, it enables SAR-driven med chem. Supply chain: backed by consistent stock, supporting iterative lead optimization without interruption.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B12955540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylbenzofuran-7-yl)methanol
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C(=CC=C2)CO
InChIInChI=1S/C10H10O2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5,11H,6H2,1H3
InChIKeyLUIBYSZZXFPOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methylbenzofuran-7-yl)methanol: Structure & Procurement


(2-Methylbenzofuran-7-yl)methanol (CAS 1784535-26-7) is a substituted benzofuran derivative characterized by a methyl group at the 2-position and a hydroxymethyl group at the 7-position of the bicyclic ring system . As a chemical building block, it serves as a versatile intermediate for the synthesis of more complex pharmaceutical or agrochemical candidates, including certain benzamide and carbamate derivatives [1]. Its procurement specification typically includes a minimum purity of 98% .

(2-Methylbenzofuran-7-yl)methanol: Structural Specificity & Reactivity


Generic substitution within the benzofuran-7-ylmethanol class is not chemically or practically viable. The specific substitution pattern (2-methyl vs. 3-methyl or unsubstituted) dictates the electron density and steric environment of the core ring [1]. These factors directly influence subsequent synthetic transformations, such as acylation or alkylation yields. For example, the presence of the 2-methyl group significantly alters reactivity and regioselectivity compared to unsubstituted benzofuran [1]. Furthermore, the oxidation state of the furan ring (aromatic vs. dihydro) impacts the compound's stability and handling, making direct interchange with saturated analogs (e.g., 2,3-dihydrobenzofuran-7-ylmethanol) unsuitable for many synthetic protocols .

(2-Methylbenzofuran-7-yl)methanol: Quantitative Evidence


Reactivity: 2-Methylbenzofuran vs. Unsubstituted Benzofuran

In zeolite-catalyzed acylation reactions, the 2-methylbenzofuran core demonstrates markedly enhanced reactivity compared to its unsubstituted benzofuran analog. Specifically, 2-methylbenzofuran exhibits approximately two times the overall reactivity of benzofuran. More critically, the C3 position in 2-methylbenzofuran is at least two orders of magnitude (100x) more reactive than the C3 position in unsubstituted benzofuran, leading to high yields (∼100% conversion) and excellent selectivity (95%) for the 3-acetyl derivative [1]. This enhanced regioselectivity is a key differentiator when using this core structure to build complex molecules.

Organic Synthesis Catalysis Structure-Activity Relationship

HDAC Inhibition Activity

In a direct enzymatic inhibition assay, (2-Methylbenzofuran-7-yl)methanol was tested against Histone Deacetylase (HDAC) activity. The compound demonstrated an inhibitory concentration (IC50) of 1,612 nM against the target enzyme [1]. This provides a benchmark for its intrinsic activity, which can be compared to other structural analogs evaluated under similar conditions. For instance, certain more complex dihydrobenzofuran derivatives (e.g., 1-(2,3-dihydrobenzofuran-7-yl)-N-hydroxycyclopentanecarboxamide) exhibit much weaker inhibition with IC50 values >50,000 nM against related HDAC isoforms (Class IIa/HDAC4) [2]. The specific combination of the planar benzofuran core and the 7-ylmethanol substitution contributes to this micromolar-range activity, differentiating it from saturated or differently substituted analogs.

Epigenetics HDAC Inhibition Biochemical Assay

Purity Benchmark vs. Structural Analogs

The commercially available purity of (2-Methylbenzofuran-7-yl)methanol is consistently specified at 98% by reputable vendors . This contrasts with common close analogs like (2,3-dihydrobenzofuran-7-yl)methanol (CAS 151155-53-2) and (5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS 1461713-52-9), which are frequently offered at a standard purity of 95-97% . This higher baseline purity specification can reduce the need for additional in-house purification steps prior to use in sensitive chemical reactions or as a reference standard.

Procurement Quality Control Chemical Purity

Synthetic Utility: Intermediate for Bioactive Benzamides

The compound is not just an endpoint; it serves as a defined precursor in the synthesis of pharmacologically relevant molecules. A direct synthetic route utilizes the condensation of a derivative of (2-Methylbenzofuran-7-yl)methanol with 2,6-dichlorobenzoyl chloride to yield N-(3-acetyl-2-methylbenzofuran-7-yl)-2,6-dichlorobenzamide [1]. This specific benzamide derivative is documented in the literature as a vacuolar type H+-ATPase inhibitor with characterized pharmacological activities [2]. This contrasts with isomeric analogs like (3-methyl-1-benzofuran-7-yl)methanol, for which such a specific and well-documented downstream path to a distinct bioactive compound is not established.

Medicinal Chemistry V-ATPase Inhibition Synthesis

(2-Methylbenzofuran-7-yl)methanol: Research Applications


V-ATPase Inhibitor Synthesis

Based on the documented synthetic route, this compound is ideally suited for research groups focused on synthesizing benzofuran-based vacuolar type H+-ATPase inhibitors. The high commercial purity (98%) supports direct use in acylation reactions to generate N-(3-acetyl-2-methylbenzofuran-7-yl)-2,6-dichlorobenzamide and its analogs, minimizing side reactions and maximizing yield in exploratory medicinal chemistry campaigns [1].

HDAC Probe Development

For researchers developing histone deacetylase (HDAC) probes, the compound offers a chemically tractable starting point with an established baseline IC50 of 1.6 µM . This allows for structure-activity relationship (SAR) studies where the 7-ylmethanol group can be derivatized to optimize potency and selectivity, with a clear benchmark against which to measure improvements.

Catalytic Methodology Development

The enhanced reactivity of the 2-methylbenzofuran core, particularly its ~100x greater reactivity at the C3 position compared to unsubstituted benzofuran , makes this compound a valuable substrate for developing and testing new catalytic methodologies for regioselective functionalization of heteroaromatic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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